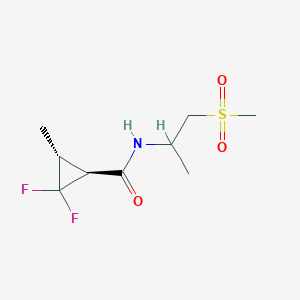![molecular formula C20H20N2O B7355511 (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7355511.png)
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone, also known as EPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPM has been found to exhibit promising results in various studies, and its mechanism of action has been extensively investigated. In
Aplicaciones Científicas De Investigación
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone has been found to exhibit potential therapeutic applications in various scientific research studies. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves the inhibition of various enzymes and proteins that play a crucial role in various physiological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of various kinases, including glycogen synthase kinase-3β (GSK-3β) and protein kinase C (PKC), which play a crucial role in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to exhibit neuroprotective effects by inhibiting the activity of GSK-3β, which is involved in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone exhibits various advantages and limitations for lab experiments. This compound exhibits high purity and stability, which makes it suitable for various biochemical and physiological experiments. This compound also exhibits low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound exhibits low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for further research on (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone. This compound can be further investigated for its potential use in drug delivery systems. This compound can also be further investigated for its potential use in treating various neurological disorders. Further research can also be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.
Métodos De Síntesis
The synthesis of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-ethynylphenylboronic acid with 2-bromoethylpyridine to obtain the intermediate product. This intermediate product is then reacted with (R)-2-pyrrolidin-1-yl-1-phenylethanone in the presence of a palladium catalyst to obtain the final product, this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the final product.
Propiedades
IUPAC Name |
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-16-8-10-17(11-9-16)20(23)22-15-5-7-19(22)13-12-18-6-3-4-14-21-18/h1,3-4,6,8-11,14,19H,5,7,12-13,15H2/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHTYLMUMLPFY-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCCC2CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCC[C@@H]2CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]methyl]-5-methylthiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355447.png)
![4-bromo-1,5-dimethyl-N-[(3R)-oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7355454.png)
![methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate](/img/structure/B7355471.png)
![methyl (2S)-2-hydroxy-4-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]butanoate](/img/structure/B7355474.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)
![2-(methoxymethyl)-4-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355483.png)


![1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one](/img/structure/B7355504.png)
![3-(4-nitropyrazol-1-yl)-1-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7355507.png)

![1-methyl-6-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]-3,4-dihydroquinolin-2-one](/img/structure/B7355528.png)
![[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7355532.png)